molecular formula C22H18N4O B5222760 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide

Katalognummer B5222760
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: TWCLTRZYFVPTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP is a selective activator of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the central nervous system and plays a role in modulating neurotransmitter systems.

Wirkmechanismus

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide is a selective activator of TAAR1, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation by 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide leads to the modulation of dopamine and serotonin neurotransmission, which are involved in the regulation of mood, cognition, and reward. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been shown to modulate glutamate neurotransmission, which is implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been shown to increase dopamine and serotonin release in various brain regions, including the prefrontal cortex, striatum, and hippocampus. This effect is mediated by TAAR1 activation, which leads to the modulation of neurotransmitter release via presynaptic mechanisms. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been shown to increase glutamate release in the prefrontal cortex, which may contribute to its potential neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has several advantages for lab experiments, including its high selectivity for TAAR1 and its ability to modulate neurotransmitter systems implicated in various neurological and psychiatric disorders. However, 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has some limitations, including its potential toxicity and the need for further studies to elucidate its long-term effects.

Zukünftige Richtungen

For research on 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide include the development of more selective TAAR1 activators, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its long-term effects on neurotransmitter systems. Additionally, the development of novel drug delivery systems for 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide may enhance its therapeutic potential and reduce potential toxicity.

Synthesemethoden

The synthesis of 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide involves the reaction of 4-methylphthalhydrazide with N-phenylbenzamide in the presence of a catalyst. The resulting product is purified using column chromatography to obtain 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. TAAR1 activation by 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been shown to modulate dopamine and serotonin neurotransmission, which are implicated in the pathophysiology of these disorders. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases.

Eigenschaften

IUPAC Name

4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-19-9-5-6-10-20(19)21(26-25-15)23-18-13-11-16(12-14-18)22(27)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCLTRZYFVPTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.